molecular formula C9H9N3O4 B13489533 Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13489533
M. Wt: 223.19 g/mol
InChI Key: ZCMLUBPUTYDIGC-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both isoxazole and oxadiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical compounds. The presence of these rings in a single molecule makes it a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, often involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water can yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature. These methods avoid the use of expensive and toxic metal catalysts, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole share similar structural features and biological activities.

    Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylate are structurally related and exhibit comparable properties.

Uniqueness

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of both isoxazole and oxadiazole rings in a single molecule. This dual functionality enhances its potential as a versatile compound in drug discovery and development .

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

ethyl 5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3

InChI Key

ZCMLUBPUTYDIGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=NO2)C

Origin of Product

United States

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